molecular formula C21H28N4O4S2 B2423958 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-09-3

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2423958
CAS RN: 449767-09-3
M. Wt: 464.6
InChI Key: WYDRECUTEWCEGF-UHFFFAOYSA-N
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Description

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H28N4O4S2 and its molecular weight is 464.6. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activity

Compounds similar to the queried chemical, specifically tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, have shown potential in forming structures useful in anticholinesterase activity. These compounds exhibit weak intermolecular C-H...O=C hydrogen bonds and stronger intermolecular N-H...O=C interactions (Pietsch, Nieger, & Gütschow, 2007).

Synthesis of Isoindole Derivatives

The reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides, which are structurally similar, with ortho-formylbenzoic acid leads to the formation of angular isoindole derivatives, indicating potential applications in synthesizing complex molecular structures (Vasilin et al., 2015).

Tuberculosis Treatment Research

Compounds like 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been studied as Mycobacterium tuberculosis pantothenate synthetase inhibitors. These derivatives have shown significant activity against tuberculosis, demonstrating the potential of similar compounds in antimicrobial research (Samala et al., 2014).

Synthesis of Fused Polyheterocyclic Systems

Structurally related compounds like 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides have been used as synthons for the preparation of various fused polyheterocyclic systems, indicating their utility in synthesizing diverse molecular architectures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antipsychotic Agents Research

Heterocyclic carboxamides, such as 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide, have been studied for their potential as antipsychotic agents. These compounds show promising activities in binding to dopamine and serotonin receptors, relevant to the structure (Norman et al., 1996).

properties

IUPAC Name

2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-4-5-11-25(3)31(28,29)15-8-6-14(7-9-15)20(27)23-21-18(19(22)26)16-10-12-24(2)13-17(16)30-21/h6-9H,4-5,10-13H2,1-3H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDRECUTEWCEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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